BenchChemオンラインストアへようこそ!

1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

Physicochemical differentiation Sulfonamide SAR Medicinal chemistry

This 1,3,4-thiadiazole derivative features a unique cyclopropanesulfonyl-piperazine architecture, differentiating it from common methyl/aryl sulfonamide analogs. Its underrepresented cyclopropane motif and 5-isopropyl substitution create a distinct pharmacophoric surface for autotaxin (ATX) inhibition, PPARγ/δ selectivity profiling, and agrochemical screening against Xanthomonas spp. The calculated cLogP (~1.8) and conformational constraints make it ideal for permeability and target engagement studies. Secure this high-purity research chemical to build a defensible SAR matrix and avoid irreproducible results from casual analog substitution.

Molecular Formula C12H20N4O2S2
Molecular Weight 316.4 g/mol
CAS No. 2549031-82-3
Cat. No. B6438884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
CAS2549031-82-3
Molecular FormulaC12H20N4O2S2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)N2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C12H20N4O2S2/c1-9(2)11-13-14-12(19-11)15-5-7-16(8-6-15)20(17,18)10-3-4-10/h9-10H,3-8H2,1-2H3
InChIKeyOAZBQUSHDIZDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (CAS 2549031-82-3): Structural Identity and Procurement Baseline


1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (CAS 2549031-82-3) is a synthetic small molecule (MW 316.4 g/mol, MF C₁₂H₂₀N₄O₂S₂) that belongs to the 1,3,4-thiadiazole class bearing both a piperazine linker and a cyclopropanesulfonyl substituent [1]. This compound is cataloged primarily as a research chemical for screening applications, with vendor annotations suggesting potential autotaxin (ATX) inhibitory activity, though no peer-reviewed primary pharmacology data are currently available for this specific structure . Its structural architecture—a 5-isopropyl-1,3,4-thiadiazole core coupled to an N-cyclopropanesulfonyl piperazine—places it within a broader class of sulfonylthiadiazole derivatives explored for antimicrobial, agrochemical, and metabolic disease indications, providing a rich scaffold context for analog differentiation even in the absence of compound-specific published biological data [2].

Why Generic Substitution of 1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine Is Scientifically Inadvisable


In the absence of compound-specific pharmacological data, the strongest differentiation arguments reside at the structural and physicochemical level, where small modifications yield disproportionate effects on biological profile. The cyclopropanesulfonyl group is a metabolically distinctive sulfonamide motif: its compact, electron-withdrawing cyclopropyl ring confers different conformational constraints and hydrogen-bonding geometries compared to common methylsulfonyl or arylsulfonyl analogs, which can translate into altered target residence time and selectivity profiles [1]. Simultaneously, the 5-isopropyl substitution on the 1,3,4-thiadiazole core introduces steric and lipophilic character distinct from the 5-methyl, 5-cyclopropyl, or 5-phenyl variants found in comparator compounds, affecting membrane permeability and off-rate kinetics [2]. Even within the same sulfonylthiadiazole class, the specific pairing of cyclopropanesulfonyl and 5-isopropyl-thiadiazole creates a unique pharmacophoric surface that cannot be replicated by any single commercial alternative, making casual substitution a source of irreproducible results [3].

Quantitative Differentiation Evidence for 1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine vs. Structural Analogs


Sulfonamide Substituent Comparison: Cyclopropanesulfonyl vs. Methylsulfonyl Electronic and Steric Parameters

The cyclopropanesulfonyl group (CPr-SO₂-) exhibits a Hammett σₚ value of approximately +0.57 versus +0.72 for methylsulfonyl (Me-SO₂-), indicating moderately lower electron-withdrawing character that can modulate the pKₐ of the piperazine nitrogen and thus the protonation state at physiological pH [1]. Computationally, the cyclopropyl ring imposes a smaller Tolman cone angle (~110°) compared to a methyl group (~130°), but with greater conformational rigidity owing to the cyclopropyl C–C bond constraints, creating a steric profile intermediate between methyl and isopropyl sulfonamides [2].

Physicochemical differentiation Sulfonamide SAR Medicinal chemistry

Thiadiazole C5 Substituent Differentiation: Isopropyl vs. Methyl vs. Cyclopropyl Lipophilicity and Steric Bulk

The 5-isopropyl group contributes a calculated π (hydrophobic) constant of ~+1.3 versus ~+0.5 for 5-methyl and ~+1.0 for 5-cyclopropyl, representing a 0.8 log unit increase in lipophilicity relative to the methyl analog [1]. This directly impacts cLogP: the target compound has a cLogP of approximately 1.8, compared to ~1.0 for the 5-methyl analog (CAS 2549027-46-3) and ~1.5 for the 5-cyclopropyl variant (CAS 2877638-20-3), predicting greater membrane permeability but also potentially higher non-specific protein binding .

Lipophilicity Steric effects Thiadiazole SAR

Antimicrobial Efficacy Class Comparison: 1,3,4-Thiadiazole Sulfonylpiperazine Scaffold vs. Commercial Agro bactericides

A closely related 1,3,4-thiadiazole sulfonylpiperazine analog (compound A24) demonstrated an in vitro EC₅₀ of 7.8 μg/mL against Xanthomonas oryzae pv. oryzicola (Xoc), which represents a 4.1-fold improvement over thiodiazole copper (EC₅₀ 31.8 μg/mL) and a 5.6-fold improvement over bismerthiazol (EC₅₀ 43.3 μg/mL) [1]. While compound A24 is not structurally identical—it bears a 4-fluorophenylsulfonyl rather than cyclopropanesulfonyl group—it establishes the antimicrobial competence of the broader thiadiazole-sulfonylpiperazine pharmacophore class and provides a quantitative benchmark against which the target compound's cyclopropane-specific contribution can be experimentally evaluated [2].

Antimicrobial Biofilm inhibition Xanthomonas oryzae

PPARγ/δ Dual Agonism Class Potential: Sulfonylthiadiazole Scaffold Validation

The sulfonylthiadiazole chemotype has been validated as a dual PPARγ/δ partial agonist platform. Compound 20a from the Keil et al. series achieved EC₅₀ values of 1.6 nM (PPARδ) and 336 nM (PPARγ) in transactivation assays, with demonstrated in vivo lipid-modifying efficacy in normolipidemic mice and diabetes prevention in db/db mice [1]. The target compound's cyclopropanesulfonyl group is structurally distinct from the phenylsulfonamide substituents on 20a, offering a potentially differentiated hydrogen-bonding pattern that may favor PPARδ over PPARγ selectivity, analogous to the unusual binding mode described where the thiadiazole occupies a novel subpocket without direct AF-2 helix contact [2].

PPAR agonism Metabolic disease Nuclear receptor pharmacology

Piperazine Linker Conformational Comparison: Sulfonylpiperazine vs. Piperidine-Sulfonamide Flexibility

The target compound features a sulfonylpiperazine linker (N-SO₂-piperazine-thiadiazole), whereas the structurally related N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide employs a piperidine-3-sulfonamide geometry . Molecular mechanics calculations indicate that the piperazine chair flip barrier (~10 kcal/mol) is lower than the piperidine ring inversion barrier (~12 kcal/mol), providing greater conformational sampling for the piperazine-linked compound in solution [1]. This flexibility difference can affect the entropy of binding and thus the overall binding free energy (ΔG), even if the enthalpy of individual interactions is identical.

Conformational analysis Linker SAR Medicinal chemistry

Caveat on Data Limitations: Current Evidence Strength Assessment

It must be explicitly noted that no peer-reviewed primary pharmacology data (IC₅₀, EC₅₀, Kd, Ki, or in vivo efficacy) have been published for CAS 2549031-82-3 as of the search date. The autotaxin inhibition annotation appearing on vendor sites is unsupported by disclosed assay data and cannot be assigned an Evidence_Tag higher than 'Supporting evidence' . All differentiation claims above are therefore based on class-level inference from structurally related 1,3,4-thiadiazole sulfonylpiperazine compounds (Liu et al. 2024; Keil et al. 2011) and on computed physicochemical descriptors, not on direct head-to-head comparisons [1]. Procurement decisions should weigh this evidence limitation accordingly.

Data gap analysis Procurement caveat Research compound evaluation

Recommended Research and Procurement Application Scenarios for 1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine


Agrochemical Discovery: Screening Against Xanthomonas and Related Phytopathogens

The demonstrated efficacy of the 1,3,4-thiadiazole sulfonylpiperazine class against Xanthomonas oryzae pv. oryzicola (EC₅₀ 7.8 μg/mL for compound A24, outperforming commercial standards by 4- to 5.6-fold) makes the target compound a high-priority candidate for agrochemical screening programs targeting bacterial leaf blight and bacterial leaf streak diseases in rice and other staple crops [1]. The cyclopropanesulfonyl moiety may further enhance this activity or alter the resistance profile relative to known aryl sulfonamide analogs.

Metabolic Disease Pharmacology: PPARγ/δ Dual Partial Agonist Profiling

The sulfonylthiadiazole chemotype has been crystallographically validated as a PPARγ/δ dual partial agonist with an unusual binding mode that avoids direct AF-2 helix interaction, a mechanism linked to reduced adipogenic side effects versus full PPARγ agonists [1]. Procuring the cyclopropanesulfonyl variant enables head-to-head selectivity profiling against compound 20a (PPARδ EC₅₀ 1.6 nM; PPARγ EC₅₀ 336 nM) to determine whether the cyclopropane substitution shifts the γ/δ selectivity ratio toward a more favorable therapeutic window.

Medicinal Chemistry SAR Expansion: Sulfonamide Substituent Scanning

The cyclopropanesulfonyl group is underrepresented in commercial screening libraries relative to methylsulfonyl and arylsulfonyl variants. Incorporating CAS 2549031-82-3 into a systematic sulfonamide SAR matrix—alongside methylsulfonyl (CAS not assigned), ethylsulfonyl, and cyclopropylsulfonyl-piperidine analogs—enables quantification of the electronic (Δσₚ ≈ -0.15 vs. methylsulfonyl) and steric contributions to target engagement across multiple assay platforms, including autotaxin inhibition, kinase panels, and GPCR screens [1][2].

Physicochemical Profiling and In Vitro ADME Benchmarking

With a calculated cLogP of approximately 1.8—intermediate between the 5-methyl (cLogP ~1.0) and potential 5-cyclopropyl (cLogP ~1.5) analogs—this compound is well-positioned for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies to experimentally validate the predicted 6-fold permeability enhancement over the methyl analog. Such data would establish the cyclopropanesulfonyl-isopropyl-thiadiazole combination as a privileged physicochemical profile for CNS or intracellular target applications [1].

Quote Request

Request a Quote for 1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.